(1R)-1-tert-Butyl-1H-2-benzopyran
Description
Significance of Chiral 2-Benzopyran Scaffolds in Advanced Organic Synthesis
Chiral 2-benzopyran scaffolds are of considerable interest in advanced organic synthesis due to their prevalence in a wide array of biologically active natural products and synthetic compounds. algoreducation.comijbpas.comresearchgate.netresearchgate.netderpharmachemica.com The benzopyran core is a privileged structure in medicinal chemistry, appearing in compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant properties. ijbpas.comresearchgate.net
The stereochemistry of these molecules is often crucial for their biological function. The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with biological targets such as enzymes and receptors. nih.gov For example, enantiomerically pure 2-benzopyrans have been investigated as potent ligands for σ1 receptors, which are implicated in neurological disorders. nih.govmdpi.com The development of methods for the asymmetric synthesis of these scaffolds is therefore a key focus for organic chemists, enabling the production of single enantiomers for pharmacological evaluation and the development of new therapeutic agents. mdpi.comresearchgate.netnih.gov
Table 1: Examples of Biologically Active Benzopyran Derivatives
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Chromenes | Anticancer, Anti-inflammatory, Antibacterial | algoreducation.com |
| Coumarins | Anticoagulant, Anti-HIV | algoreducation.com |
| Spirocyclic 2-Benzopyrans | σ1 Receptor Ligands | nih.govmdpi.com |
Unique Stereochemical Considerations at the C1 Position of 2-Benzopyrans
The C1 position of 2-benzopyrans is a stereocenter when substituted with a group other than hydrogen. The control of the absolute stereochemistry at this position is a central challenge in the synthesis of chiral 2-benzopyrans. The approach of a nucleophile to the precursor that forms the C1-substituent bond will determine the resulting stereochemistry.
Several strategies have been developed for the asymmetric synthesis of 1-substituted 2-benzopyrans. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For instance, asymmetric dihydroxylation followed by cyclization has been used to produce enantiomerically enriched 2-benzopyrans. nih.gov Another approach involves the use of organocatalysis to achieve enantioselective additions to precursors of the 2-benzopyran ring system. mdpi.com The choice of synthetic route and the nature of the substituent at C1 can significantly influence the diastereoselectivity and enantioselectivity of the transformation.
Impact of the tert-Butyl Substituent on Steric and Electronic Properties
The tert-butyl group is a bulky and sterically demanding substituent that can have a profound impact on the reactivity and conformation of a molecule. researchgate.net Its large size can sterically hinder the approach of reagents to nearby reactive centers, influencing the stereochemical outcome of reactions. numberanalytics.com In the context of (1R)-1-tert-Butyl-1H-2-benzopyran, the tert-butyl group at the C1 position would be expected to exert significant steric strain.
This steric hindrance can affect the conformational preferences of the 2-benzopyran ring system. The molecule may adopt a conformation that minimizes the steric interactions between the tert-butyl group and the rest of the molecule. rsc.orgacs.orgrsc.orgupenn.eduacs.org From an electronic perspective, the tert-butyl group is an electron-donating group through hyperconjugation. nih.gov This electronic effect could influence the reactivity of the 2-benzopyran system, for example by modulating the electron density of the pyran ring.
Table 2: General Effects of a tert-Butyl Substituent
| Property | Description | Reference |
|---|---|---|
| Steric Hindrance | The bulky nature of the tert-butyl group can block or slow down reactions at adjacent positions. | researchgate.netnumberanalytics.com |
| Conformational Bias | It can lock the conformation of a cyclic system to minimize steric strain. | rsc.orgupenn.edu |
| Electronic Effect | It acts as a weak electron-donating group through hyperconjugation. | nih.gov |
Overview of Research Paradigms for Enantiopure Heterocyclic Compounds
The synthesis of enantiopure heterocyclic compounds is a major focus of modern organic chemistry, driven by the demand for single-enantiomer drugs and agrochemicals. acs.orgnih.govub.eduorganic-chemistry.orgchemistryviews.org Several key strategies are employed to achieve this goal:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: This is one of the most powerful methods for synthesizing enantiopure compounds. A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This includes organocatalysis, transition-metal catalysis, and biocatalysis.
Chiral Resolution: This method involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various techniques, such as crystallization with a chiral resolving agent or chiral chromatography.
The development of new and efficient methods for the synthesis of enantiopure heterocycles remains an active area of research, with a continuous effort to improve the selectivity, efficiency, and sustainability of these processes.
Structure
3D Structure
Properties
CAS No. |
920976-02-9 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(1R)-1-tert-butyl-1H-isochromene |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-11-7-5-4-6-10(11)8-9-14-12/h4-9,12H,1-3H3/t12-/m0/s1 |
InChI Key |
PETITSDZGITVKS-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C2=CC=CC=C2C=CO1 |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2C=CO1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1r 1 Tert Butyl 1h 2 Benzopyran
Reaction Kinetics and Transition State Analysis in 2-Benzopyran Synthesis
The synthesis of chiral 2-benzopyrans, including the (1R)-1-tert-butyl substituted derivative, often involves asymmetric reactions where the stereochemistry at the C1 position is established. The kinetics of these reactions provide valuable insights into the reaction mechanism, including the nature of the rate-determining step and the structure of the transition state.
Detailed Research Findings:
Kinetic studies on the synthesis of 2-benzopyran derivatives often focus on reactions such as asymmetric allylation, reduction of 2-benzopyran-1-ones, or cycloaddition reactions. While specific kinetic data for the synthesis of (1R)-1-tert-Butyl-1H-2-benzopyran is not extensively documented in publicly available literature, general principles from related systems can be applied.
For instance, in the asymmetric reduction of a prochiral 1-substituted-2-benzopyranone to form a chiral 2-benzopyran, the reaction rate is typically dependent on the concentrations of the substrate, the reducing agent, and the chiral catalyst. A hypothetical reaction could be the asymmetric reduction of 1-tert-butyl-2-benzopyran-1-one. The rate law for such a reaction, if following a typical catalytic cycle, might be expressed as:
Rate = k[Substrate][Catalyst]
This first-order dependence on both the substrate and catalyst suggests that the formation of the catalyst-substrate complex is a key step in the reaction pathway.
Transition State Analysis:
Transition state (TS) analysis, often performed using computational methods like Density Functional Theory (DFT), is instrumental in understanding the origin of stereoselectivity. nih.gov For the synthesis of this compound, the transition state leading to the (R)-enantiomer must be lower in energy than the transition state leading to the (S)-enantiomer.
In a hypothetical asymmetric reduction, the chiral catalyst would coordinate with the carbonyl group of the 1-tert-butyl-2-benzopyran-1-one. The bulky tert-butyl group would play a significant role in dictating the approach of the hydride source. The transition state model would likely show steric hindrance between the tert-butyl group and a part of the chiral ligand, favoring hydride attack from the less hindered face to yield the (R)-enantiomer. wikipedia.org
Interactive Data Table: Hypothetical Kinetic Data for Asymmetric Reduction
Below is a hypothetical data table illustrating the kind of kinetic data that would be collected to determine the rate law for the asymmetric reduction of 1-tert-butyl-2-benzopyran-1-one.
| Experiment | [Substrate] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |
Stereochemical Course and Pathway Elucidation
The stereochemical outcome of reactions involving this compound is determined by the reaction pathway and the stereocontrol elements present. Elucidating these pathways is key to predicting and controlling the formation of the desired stereoisomer.
Detailed Research Findings:
The synthesis of enantiomerically pure this compound can be achieved through various stereoselective methods, including the use of chiral auxiliaries or asymmetric catalysis. For example, the addition of a tert-butyl nucleophile to a 2-benzopyranone precursor bearing a chiral auxiliary would proceed through a diastereoselective transition state. wikipedia.org The stereochemistry of the final product would be determined by the facial selectivity of the nucleophilic attack, which is directed by the chiral auxiliary.
Alternatively, kinetic resolution of a racemic mixture of 1-tert-butyl-1H-2-benzopyran can be employed. researchgate.net In this approach, a chiral catalyst or enzyme selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.
The stereochemical course can be influenced by several factors, including the nature of the substrate, the reagents, the catalyst, and the reaction conditions. The bulky tert-butyl group at the C1 position exerts significant steric influence, often directing incoming reagents to the opposite face of the molecule. libretexts.org
Interactive Data Table: Plausible Stereochemical Outcomes
This table illustrates plausible stereochemical outcomes for a nucleophilic addition to a hypothetical precursor, highlighting the influence of the directing group.
| Precursor | Directing Group | Major Product Stereochemistry | Diastereomeric Excess (d.e.) |
| 2-Benzopyranone | Chiral Auxiliary A | (1R, nR) | >95% |
| 2-Benzopyranone | Chiral Auxiliary B | (1S, nS) | >95% |
| Racemic 1-tert-butyl-1H-2-benzopyran | Chiral Resolving Agent | This compound | >99% (recovered) |
Role of Non-Covalent Interactions in Asymmetric Induction
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, play a pivotal role in the transition states of asymmetric reactions, ultimately governing the degree of enantioselectivity. nih.govrsc.org
Detailed Research Findings:
In the context of synthesizing this compound using a chiral catalyst, non-covalent interactions between the substrate and the catalyst are responsible for creating a chiral environment around the reacting center. For example, if a chiral organocatalyst possessing a hydrogen-bond donor moiety is used, it can form a hydrogen bond with the oxygen atom of the 2-benzopyran precursor. rsc.org
This interaction, in concert with steric repulsions between the bulky tert-butyl group and other parts of the catalyst, can lock the substrate into a specific conformation within the catalyst's chiral pocket. mdpi.com This pre-organization facilitates the approach of the reagent from a specific trajectory, leading to the preferential formation of the (R)-enantiomer. Computational studies are often employed to visualize and quantify these weak interactions in the transition state. mdpi.comrsc.org
Interactive Data Table: Key Non-Covalent Interactions and Their Effects
This table summarizes the potential non-covalent interactions and their likely impact on the stereochemical outcome of a hypothetical asymmetric synthesis.
| Interaction Type | Interacting Groups | Effect on Transition State | Contribution to Asymmetric Induction |
| Hydrogen Bonding | Catalyst-OH with Substrate-C=O | Rigidifies the transition state assembly | High |
| Steric Repulsion | Catalyst-Aryl with Substrate-tert-butyl | Disfavors one diastereomeric transition state | High |
| π-π Stacking | Catalyst-Aromatic Ring with Substrate-Benzene Ring | Stabilizes the favored transition state | Moderate |
Isotope Labeling Studies to Probe Reaction Mechanisms
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. chem-station.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can gain insights into bond-forming and bond-breaking steps.
Detailed Research Findings:
While specific isotope labeling studies on reactions involving this compound are not readily found in the literature, the principles of this technique can be applied to understand its formation and reactivity. For instance, in a reaction involving a hydride transfer to form the C1-H bond, a kinetic isotope effect (KIE) would be expected if this step is rate-determining. chem-station.comresearchgate.net
A hypothetical experiment could involve the reduction of 1-tert-butyl-2-benzopyran-1-one with a deuterated reducing agent (e.g., NaBD₄). If the C-D bond formation is part of the rate-determining step, the reaction would proceed slower than the reaction with the non-deuterated reagent (kH/kD > 1). The magnitude of the KIE can provide information about the geometry of the transition state.
Furthermore, deuterium (B1214612) labeling can be used to track the source of protons in a reaction. For example, if the reaction is carried out in a deuterated solvent, the presence of deuterium in the product can indicate whether the solvent participates in the reaction mechanism. acs.org
Interactive Data Table: Hypothetical Isotope Labeling Experiment
| Experiment | Reagent | Observed KIE (kH/kD) | Mechanistic Implication |
| Reduction of 1-tert-butyl-2-benzopyran-1-one | NaBH₄ vs. NaBD₄ | 2.5 | C-H(D) bond formation is likely part of the rate-determining step. |
| Reaction in CH₃OH vs. CH₃OD | Unlabeled Reagents | No deuterium incorporation in product | The solvent does not act as a proton source in the final product. |
Theoretical and Computational Chemistry of 1r 1 Tert Butyl 1h 2 Benzopyran
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. researchgate.net For (1R)-1-tert-Butyl-1H-2-benzopyran, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are used to find the most stable three-dimensional structure by minimizing the total energy. niscpr.res.innih.gov This process, known as geometry optimization, yields precise information on bond lengths, bond angles, and dihedral angles. nih.gov
The optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for calculating all other properties. Natural Bond Orbital (NBO) analysis can also be performed on the optimized structure to investigate charge distribution and intramolecular interactions. niscpr.res.innih.gov
| Parameter | Atoms Involved | Predicted Value | Comment |
|---|---|---|---|
| Bond Length | C1-O2 | ~1.45 Å | Typical C-O single bond in a pyran ring. |
| Bond Length | C1-C(tert-Butyl) | ~1.57 Å | Slightly elongated due to steric strain. |
| Bond Length | C8a-O2 | ~1.38 Å | Aryl ether C-O bond, shorter due to resonance. |
| Bond Angle | O2-C1-C9a | ~109° | Reflects sp³ hybridization at the chiral center. |
| Dihedral Angle | H-C1-C(tBu)-C(Me) | Varies | Defines the orientation of the tert-butyl group. |
The 2-benzopyran structure contains a dihydropyran ring fused to a benzene (B151609) ring. The non-aromatic dihydropyran ring is not planar; it adopts puckered conformations to alleviate angle and torsional strain. pharmacy180.com Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating its single bonds to identify stable conformers (energy minima) and transition states between them. libretexts.org
For the 2-benzopyran system, the dihydropyran ring typically exists in half-chair or sofa conformations. The presence of the bulky tert-butyl group at the C1 position is a dominant stereochemical factor. Due to significant steric hindrance, known as 1,3-diaxial interactions in similar ring systems, the tert-butyl group will overwhelmingly favor a pseudo-equatorial position to minimize its interaction with the rest of the molecule. pharmacy180.com The energy difference between the conformer with a pseudo-equatorial tert-butyl group and the one with a pseudo-axial group is substantial, making the latter virtually unpopulated at room temperature. wikipedia.org
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netbiointerfaceresearch.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. biointerfaceresearch.com In 2-benzopyran derivatives, the HOMO is typically delocalized over the electron-rich benzene ring and the ether oxygen, while the LUMO is often distributed across the pyran moiety. biointerfaceresearch.com The substituent groups significantly influence the energies of these orbitals.
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron; relates to ionization potential and nucleophilicity. researchgate.net |
| LUMO Energy | -0.8 eV | Indicates the energy released when an electron is added; relates to electron affinity and electrophilicity. researchgate.net |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests higher chemical stability and lower reactivity. biointerfaceresearch.com |
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules or a biological receptor).
For this compound, MD simulations could be used to investigate:
The solvation shell structure and dynamics in different solvents.
The flexibility of the 2-benzopyran ring system.
The rotational freedom and conformational preferences of the tert-butyl group over time.
The specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, with other molecules.
Prediction of Spectroscopic Parameters (e.g., Advanced NMR chemical shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in structure elucidation and verification. DFT calculations can accurately predict various spectroscopic parameters.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. esisresearch.orgnih.gov These predicted shifts can be compared with experimental spectra to confirm assignments or even to distinguish between different isomers.
Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov Comparing the calculated vibrational spectrum with the experimental one can provide detailed confirmation of the molecule's structure, as the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. esisresearch.org
| Atom | Type | Predicted Chemical Shift (ppm) | Reasoning |
|---|---|---|---|
| H1 | ¹H | ~4.5 - 5.0 | Proton on a carbon adjacent to an oxygen (C1-H). |
| Aromatic H | ¹H | ~6.8 - 7.5 | Standard aromatic region. researchgate.net |
| tert-Butyl H | ¹H | ~0.9 - 1.2 | Shielded protons on the bulky alkyl group. |
| C1 | ¹³C | ~80 - 85 | Chiral carbon bonded to an oxygen atom. |
| Aromatic C | ¹³C | ~115 - 155 | Typical range for carbons in a benzene ring. |
| tert-Butyl C (quaternary) | ¹³C | ~35 - 40 | Quaternary carbon of the tert-butyl group. |
Computational Modeling of Stereoselectivity in Reaction Pathways
Computational modeling is invaluable for understanding and predicting the stereochemical outcome of chemical reactions. For a chiral molecule like this compound, DFT can be used to model reaction mechanisms involving the chiral center at C1.
By calculating the structures and energies of the transition states for different reaction pathways, chemists can determine the activation energy for each path. A lower activation energy implies a faster reaction rate. If a reaction can produce multiple stereoisomers, the ratio of products is determined by the relative energy barriers of the competing transition states (Curtin-Hammett principle). The large steric bulk of the tert-butyl group would play a decisive role in dictating the facial selectivity of any reaction at the dihydropyran ring, strongly favoring the pathway where attacking reagents approach from the face opposite to this group.
Chiroptical Property Prediction and Circular Dichroism (CD) Spectroscopy Simulations
Since this compound is a chiral molecule, it is optically active and will interact differently with left and right circularly polarized light. This differential absorption is measured by Circular Dichroism (CD) spectroscopy. wiley.com
Time-dependent DFT (TD-DFT) is the standard computational method for simulating electronic CD spectra from first principles. cas.cz The simulation involves calculating the electronic transition energies and the corresponding rotatory strengths for the molecule. The resulting simulated spectrum, which plots differential absorption (Δε) versus wavelength, can be directly compared to an experimental CD spectrum. This comparison is a powerful, non-destructive method for assigning the absolute configuration (R or S) of a chiral molecule. A good match between the predicted spectrum for the (1R) enantiomer and the experimental spectrum provides strong evidence for the molecule's absolute stereochemistry. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For chiral compounds like (1R)-1-tert-Butyl-1H-2-benzopyran, specific NMR experiments are crucial for differentiating between stereoisomers.
2D-NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Definitive Structural Assignment
Two-dimensional (2D) NMR techniques are indispensable for the definitive structural assignment of complex molecules by mapping out the connectivity and spatial relationships between atoms.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within the benzopyran ring and confirm the connectivity of the protons. For instance, the proton at C1 would show a correlation to the methylene protons at C3.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. This is particularly valuable for stereochemical assignments. In the case of this compound, NOESY correlations would be expected between the protons of the bulky tert-butyl group and nearby protons on the benzopyran ring, helping to define its orientation relative to the ring system.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. HSQC is essential for assigning the ¹³C NMR spectrum and confirming the proton-carbon one-bond connectivities.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the tert-butyl protons to the C1 carbon and the quaternary carbon of the tert-butyl group, as well as from the C1 proton to aromatic carbons in the benzene (B151609) ring.
Illustrative 2D-NMR Correlation Data for this compound
| Proton (¹H) Signal | COSY Correlations | NOESY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H1 | H3a, H3b | Protons of tert-butyl group, H8 | C1 | C3, C4a, C8a, C(t-Bu) |
| tert-Butyl Protons | - | H1, H8 | C(t-Bu CH₃) | C1, C(t-Bu) |
| H3a, H3b | H1, H4 | H4, H5 | C3 | C1, C4, C4a |
| H4 | H3a, H3b | H3a, H3b, H5 | C4 | C3, C4a, C5 |
| Aromatic Protons | Each other | Adjacent aromatic protons, H3/H4 protons | Aromatic Carbons | Other aromatic carbons |
Chiral Shift Reagents and Anisotropic Effects in NMR
To distinguish between enantiomers, which have identical NMR spectra in an achiral solvent, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that are themselves chiral. When a CSR is added to a solution of a racemic mixture of 1-tert-Butyl-1H-2-benzopyran, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the (1R) and (1S) enantiomers. This allows for the determination of enantiomeric excess (% ee).
The anisotropic effect in NMR is the influence of magnetically anisotropic groups (like a benzene ring) on the chemical shifts of nearby protons. The spatial arrangement of these groups relative to the protons, which is dictated by the stereochemistry, will cause predictable shielding or deshielding effects. In the case of this compound, the orientation of the tert-butyl group and the conformation of the dihydropyran ring will influence the chemical shifts of the aromatic and aliphatic protons.
Vibrational Spectroscopy for Conformational Insights (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the molecule's conformation and can be used to study the conformational preferences of the dihydropyran ring in this compound.
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. The spectrum would show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the tert-butyl group and the dihydropyran ring.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about vibrational modes. It is often complementary to FTIR, as some vibrational modes that are weak in FTIR are strong in Raman, and vice versa. For example, the symmetric vibrations of the non-polar tert-butyl group would likely produce strong Raman signals.
By comparing the experimental vibrational spectra with those calculated for different possible conformations (e.g., half-chair, boat) using computational methods, the most stable conformation of the molecule in the ground state can be inferred.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |
| Aliphatic C-H Stretch (t-Bu) | 2970-2950 | FTIR, Raman |
| Aliphatic C-H Stretch (CH₂) | 2950-2850 | FTIR, Raman |
| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |
| C-O-C Asymmetric Stretch | 1260-1000 | FTIR |
| C-O-C Symmetric Stretch | 1070-1020 | Raman |
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (High-Resolution MS)
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₃H₁₈O), HRMS would provide a measured mass with high accuracy (typically to four or five decimal places).
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The bulky tert-butyl group is prone to fragmentation. A characteristic fragmentation pathway for this compound would likely involve the loss of a tert-butyl radical to form a stable benzylic cation.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Description |
| [M]⁺ | 190.1358 | 190.1355 | Molecular Ion |
| [M - C₄H₉]⁺ | 133.0653 | 133.0650 | Loss of tert-butyl radical |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density in the molecule, revealing the precise spatial arrangement of all atoms. For an enantiopure crystal of this compound, X-ray crystallography would unequivocally confirm the 'R' configuration at the C1 stereocenter by determining the Flack parameter. ed.ac.uk
Polarimetry and Optical Rotatory Dispersion (ORD) for Enantiomeric Purity Assessment
Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter.
Polarimetry: This technique measures the specific rotation [α] of a chiral compound at a single wavelength (typically the sodium D-line at 589 nm). For this compound, a non-zero specific rotation would be observed, and its sign (+ or -) and magnitude would be characteristic of this enantiomer. The enantiomeric purity of a sample can be determined by comparing its measured specific rotation to that of the pure enantiomer.
Optical Rotatory Dispersion (ORD): ORD is the measurement of the optical rotation as a function of wavelength. libretexts.org An ORD spectrum provides more detailed information than a single measurement from polarimetry. The shape of the ORD curve, especially in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule and can be used to determine the absolute configuration by comparison with known compounds. slideshare.net
Chemical Transformations and Synthetic Utility of 1r 1 Tert Butyl 1h 2 Benzopyran
Derivatization Strategies at the Benzopyran Ring System
The functionalization of the benzopyran ring system in (1R)-1-tert-Butyl-1H-2-benzopyran is a key strategy for creating a library of derivatives with diverse properties. Electrophilic aromatic substitution reactions are commonly employed to introduce substituents onto the benzene (B151609) portion of the molecule. The position of substitution is directed by the activating effect of the oxygen atom in the pyran ring.
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Nitration | HNO₃/H₂SO₄ | C6 and C8 | Nitro-substituted benzopyrans |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | C6 and C8 | Halo-substituted benzopyrans |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C6 and C8 | Acyl-substituted benzopyrans |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | C6 and C8 | Alkyl-substituted benzopyrans |
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, have been utilized to introduce aryl or vinyl groups at specific positions, often requiring prior functionalization with a halide. nih.gov These methods provide a powerful toolkit for elaborating the core structure of this compound.
Stereospecific Transformations at the C1 Position
The stereocenter at the C1 position, bearing a bulky tert-butyl group, is a defining feature of this compound. This chiral center directs the stereochemical outcome of reactions at or adjacent to this position. Hydride reduction of a carbonyl group at C1, for instance, proceeds with high diastereoselectivity due to steric hindrance from the tert-butyl group, leading to the preferential formation of one diastereomeric alcohol.
Addition of organometallic reagents to a C1-carbonyl derivative also exhibits high levels of stereocontrol. The facial selectivity of the nucleophilic attack is governed by the existing stereochemistry, allowing for the predictable synthesis of diastereomerically enriched products.
Ring-Opening and Rearrangement Reactions
The pyran ring of this compound can undergo ring-opening reactions under specific conditions. Acid-catalyzed hydrolysis can lead to the formation of a transient carbocation at the C1 position, which can then be trapped by nucleophiles to yield ring-opened products. The stability of the benzylic carbocation facilitates this process.
Rearrangement reactions of the benzopyran scaffold, while less common, can be induced under thermal or photochemical conditions. These transformations can lead to the formation of novel heterocyclic systems, expanding the structural diversity accessible from this chiral building block.
Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules
The enantiopure nature of this compound makes it an invaluable starting material for the synthesis of complex, biologically active molecules. researchgate.net Its inherent chirality can be transferred to new stereocenters created during a synthetic sequence, a strategy known as chiral pool synthesis.
For example, the benzopyran moiety can serve as a rigid scaffold to control the spatial orientation of appended functional groups. This has been exploited in the synthesis of ligands for asymmetric catalysis and in the preparation of chiral auxiliaries. The predictable stereochemical outcomes of reactions involving this building block are a significant advantage in multi-step syntheses.
Development of Novel Reagents and Catalysts from 2-Benzopyran Scaffolds
The inherent chirality and structural features of 2-benzopyran scaffolds, such as that in this compound, have inspired the development of novel chiral reagents and catalysts. By functionalizing the benzopyran ring with catalytically active moieties, researchers have designed new systems for asymmetric transformations.
For instance, the introduction of phosphine ligands onto the benzopyran backbone has led to the creation of novel chiral phosphine ligands for transition-metal-catalyzed asymmetric reactions. Similarly, the incorporation of Lewis basic sites has enabled the development of organocatalysts for a variety of stereoselective transformations. The rigid nature of the benzopyran scaffold helps to create a well-defined chiral environment around the catalytic center, leading to high levels of enantioselectivity in the catalyzed reactions.
Future Research Directions and Methodological Advancements
Development of More Efficient and Sustainable Asymmetric Synthesis Routes
The pursuit of more efficient and environmentally benign methods for synthesizing chiral molecules like (1R)-1-tert-butyl-1H-2-benzopyran is a paramount objective in modern organic chemistry. nih.govchiralpedia.com Current research emphasizes the development of novel catalytic systems that minimize waste and energy consumption while maximizing enantioselectivity. chiralpedia.com
Key areas of advancement include:
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding the design of synthetic routes. chiralpedia.com This involves the use of renewable starting materials, less hazardous reagents and solvents, and catalytic processes that are highly atom-economical. chiralpedia.comnih.gov For instance, the replacement of traditional metal catalysts with organocatalysts, which are small chiral organic molecules, is a significant trend. chiralpedia.com
Novel Catalytic Systems: Research is ongoing to discover and optimize catalysts that can facilitate the asymmetric synthesis of benzopyrans with high efficiency and stereocontrol. nih.govfrontiersin.org This includes the exploration of transition metal complexes with novel chiral ligands, as well as metal-free organocatalysts like chiral proline derivatives and N-heterocyclic carbenes. nih.govchiralpedia.com The development of solid-phase synthesis techniques for benzopyran libraries also offers a pathway to more efficient discovery of new derivatives. mdpi.comresearchgate.net
Biocatalysis: Leveraging nature's catalysts, enzymes, offers a powerful and sustainable approach to asymmetric synthesis. nih.govfrontiersin.org Biocatalytic methods can provide exquisite selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. nih.govfrontiersin.org The engineering of microorganisms to produce chiral compounds like benzopyran derivatives is a promising avenue for future research. chiralpedia.com
Integration of Machine Learning in Retrosynthetic Analysis for Chiral Benzopyrans
Key applications of machine learning in this context include:
Retrosynthetic Prediction: AI-driven tools can analyze a target molecule and propose a series of reactions to break it down into simpler, commercially available starting materials. microsoft.comengineering.org.cn These models learn from vast databases of known chemical reactions to predict plausible synthetic disconnections. arxiv.orgarxiv.org
Reaction Outcome Prediction: Machine learning models can be trained to predict the products of a given set of reactants and reagents, including stereochemical outcomes. researchgate.netrjptonline.org This can help chemists to evaluate the feasibility of a proposed synthetic step before committing to laboratory experiments.
Optimization of Reaction Conditions: AI algorithms can be employed to optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and enantioselectivity. researchgate.netdigitellinc.com
Exploration of Novel Reactivity Patterns for the 1-tert-Butyl-2-benzopyran Core
The 1-tert-butyl-2-benzopyran scaffold serves as a versatile platform for the synthesis of a wide range of derivatives with potential applications in various fields. ijbpas.compsu.edu Future research will focus on exploring new ways to functionalize this core structure, leading to the discovery of compounds with novel properties.
Potential areas of investigation include:
C-H Activation: The selective functionalization of traditionally unreactive C-H bonds represents a major advance in organic synthesis, offering a more atom-economical approach to creating complex molecules. nih.gov Applying these methods to the 1-tert-butyl-2-benzopyran core could open up new avenues for derivatization.
Derivatization Strategies: Systematic modification of the benzopyran ring and the tert-butyl group can lead to the generation of libraries of new compounds. nih.govnih.gov These derivatives can then be screened for various biological activities or material properties. For example, the introduction of different substituents can influence the compound's pharmacological profile. nih.gov
Cycloaddition Reactions: The double bond within the pyran ring can participate in cycloaddition reactions, providing access to more complex, polycyclic structures. nih.gov
Advanced In-Situ Spectroscopic Monitoring of Reaction Progress and Stereochemical Control
Real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms, kinetics, and stereochemical control. youtube.com The application of advanced in-situ spectroscopic techniques to the synthesis of this compound can enable precise control over the reaction process, leading to improved yields and enantiopurities. nih.gov
Promising spectroscopic techniques include:
Infrared (IR) Spectroscopy: In-situ IR spectroscopy, particularly using attenuated total reflection (ATR) or transmission modes, can monitor the concentration of reactants, products, and intermediates in real-time. acs.org This allows for the tracking of reaction progress and the detection of catalyst degradation. acs.org
Raman Spectroscopy: This technique can provide complementary information to IR spectroscopy and is particularly useful for monitoring reactions in aqueous media.
Mass Spectrometry (MS): In-situ mass spectrometry can be used to identify and quantify reaction components, including transient intermediates that are difficult to observe by other methods. nih.gov
Spectroscopic Ellipsometry: Recent advances in mid-infrared (MIR) spectroscopic ellipsometry, particularly with the use of quantum cascade lasers (QCLs), have drastically reduced data acquisition times, making it a powerful tool for real-time, in-situ monitoring of dynamic processes in thin films and at interfaces. mdpi.com
Chemometric techniques can be applied to the large datasets generated by these in-situ methods to extract pure component spectra and concentration profiles, providing a detailed understanding of the reaction dynamics. acs.org
Multi-Omic Integration for Systems-Level Understanding of Chemical Transformations
To gain a comprehensive understanding of the complex interplay of factors that govern chemical reactions, a systems-level approach is necessary. nih.govnih.gov Multi-omics, which involves the simultaneous analysis of different types of biological molecules (e.g., proteins, metabolites), can provide a holistic view of the chemical transformations involved in the synthesis of this compound, especially in biocatalytic systems. nih.govnih.govnih.gov
Key aspects of this approach include:
Proteomics: The study of the entire set of proteins in a system can help to identify the enzymes involved in a biocatalytic process and understand how their expression and activity are regulated. nih.govaxispharm.com
Metabolomics: The comprehensive analysis of all metabolites in a system can reveal the metabolic pathways involved in a transformation and identify any bottlenecks or side reactions. nih.govnih.govyoutube.com
Systems Biology: By integrating data from proteomics, metabolomics, and other "omics" fields, systems biology aims to create predictive models of complex biological and chemical systems. nih.govmdpi.com This can lead to a deeper understanding of the factors that control the efficiency and selectivity of a synthesis and can guide the rational design of improved processes. mdpi.com
The integration of multi-omics data presents significant challenges due to data heterogeneity and the need for advanced computational tools for analysis and modeling. nih.gov However, the potential rewards in terms of a deeper, more predictive understanding of chemical transformations are substantial.
Q & A
Q. What are common synthetic routes for (1R)-1-tert-Butyl-1H-2-benzopyran?
The synthesis typically involves cyclization of substituted phenolic precursors followed by alkylation with tert-butyl groups. For example, Bellina et al. (2000) demonstrated a method using 2-carboxy benzaldehyde derivatives and bromoacetophenone under acidic conditions to form the benzopyran core, followed by tert-butyl group introduction via nucleophilic substitution . Key steps include optimizing reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance enantiomeric yield.
Q. How can researchers determine the purity of this compound?
High-performance liquid chromatography (HPLC) with chiral stationary phases is widely used, coupled with GC-MS for volatile derivatives. The National Institute of Standards and Technology (NIST) provides reference data for physicochemical properties (e.g., refractive index, boiling point) to validate purity . Calibration against certified standards is critical, particularly for quantifying trace impurities.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify tert-butyl group signals (δ ~1.3 ppm for ¹H; δ ~28–35 ppm for ¹³C) and aromatic protons in the benzopyran ring.
- IR : Stretching frequencies for C-O (1250–1150 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) confirm structural motifs.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆O₂: 204.1150) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Advanced methods include:
- Chiral Chromatography : Use of cellulose-based chiral columns (e.g., Chiralpak® IC) to separate enantiomers.
- X-ray Crystallography : Single-crystal analysis (as in Zheng et al., 2009) resolves absolute configuration, with R-factors <0.05 ensuring accuracy .
- Circular Dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) by comparing experimental spectra to computational models.
Q. What strategies address contradictory data in pharmacological studies of benzopyran derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from stereochemical impurities or assay conditions. Solutions include:
- Replication : Independent synthesis and testing across labs.
- Structural Validation : Re-analyze disputed batches via XRD or NOESY NMR to confirm stereochemistry .
- Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC (minimum inhibitory concentration) assays .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilic reactivity.
- Biological Testing : Screen derivatives against Gram-positive bacteria (e.g., S. aureus) and compare logP values to assess membrane permeability .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects on binding affinity to target enzymes (e.g., bacterial topoisomerases).
Q. What are the challenges in scaling enantioselective synthesis for in vivo studies?
Key issues include catalyst efficiency and racemization during workup. Advanced approaches:
- Chiral Auxiliaries : Use tert-butyl oxazolidinones to transiently stabilize intermediates.
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
Q. How to design pharmacokinetic studies for this compound derivatives?
- Radiolabeling : Incorporate ¹⁴C at the tert-butyl group for tracking metabolic fate.
- LC-MS/MS : Quantify plasma concentrations using deuterated internal standards.
- Tissue Distribution : Autoradiography or MALDI imaging in rodent models identifies organ-specific accumulation .
Q. What methodologies improve reproducibility in benzopyran research?
- Open Data : Share crystallographic data (e.g., CIF files) via repositories like the Cambridge Structural Database.
- Collaborative Validation : Multi-lab studies using identical synthetic protocols (e.g., Horváth–Hurka condensation) .
- Pre-registration : Document hypotheses and analytical methods prior to experimentation to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
